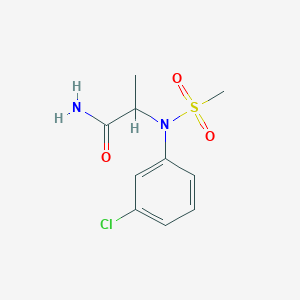
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide acts as a potent and selective inhibitor of CFTR activity by binding to a specific site on the protein. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane, which reduces the amount of water that is drawn into the mucus layer. This, in turn, helps to reduce the thickness and stickiness of the mucus, making it easier to clear from the lungs and other organs.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit CFTR activity in a dose-dependent manner, with a maximum inhibition of around 90%. In vivo studies in animal models of cystic fibrosis have shown that this compound can reduce mucus accumulation in the lungs and improve lung function.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CFTR activity, which makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide has shown great promise as a potential therapeutic agent for treating cystic fibrosis. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential for use in other diseases that involve abnormal ion transport across cell membranes. Additionally, new synthesis methods for this compound could be developed to improve its yield and purity, making it more readily available for research and potential clinical use.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting CFTR activity, this compound can help to reduce the accumulation of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(8-13(10)17)20-16(22)15(21)19-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJZAXPINTYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395419.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)




![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)
![N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4395467.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)